3-Trifluoromethylbenzyl methanesulfonate
Description
Properties
Molecular Formula |
C9H9F3O3S |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H9F3O3S/c1-16(13,14)15-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 |
InChI Key |
SXVYRLUNMKUMEN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Reactivity
3-Trifluoromethylbenzyl methanesulfonate possesses the molecular formula . The trifluoromethyl group contributes to its distinct electronic characteristics, making it a valuable intermediate in organic synthesis. The compound primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which can be replaced by various nucleophiles such as amines and thiols.
Table 1: Key Chemical Reactions of 3-Trifluoromethylbenzyl Methanesulfonate
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Nucleophilic Substitution | Replacement of methanesulfonate with nucleophiles like amines or thiols | Sodium azide, potassium thiocyanate |
| Oxidation/Reduction | Involves the trifluoromethyl group for altering electronic properties | Hydrogen peroxide, sodium borohydride |
| Cross-Coupling | Utilized in coupling reactions for synthesizing complex organic molecules | Pd(OAc)₂, tetrabutylammonium acetate |
Pharmaceutical Development
One of the primary applications of 3-trifluoromethylbenzyl methanesulfonate is in the synthesis of pharmaceutical compounds. It serves as a building block for various drugs, particularly calcimimetics like cinacalcet, which is used to treat secondary hyperparathyroidism. The synthesis process often involves palladium-catalyzed cross-coupling reactions that utilize this compound as an essential intermediate.
Case Study: Synthesis of Cinacalcet
- A study demonstrated an efficient protocol for synthesizing cinacalcet from 3-trifluoromethylbenzyl methanesulfonate through a series of reactions including Mizoroki–Heck cross-coupling and subsequent hydrogenation. This method showcased the compound's utility in developing therapeutics targeting calcium-sensing receptors (CaSRs) .
Biochemical Studies
In biochemical research, this compound is frequently employed to investigate enzyme mechanisms and protein-ligand interactions. Its ability to modify biological pathways makes it a useful tool for studying cellular responses and signaling mechanisms.
Example Application: Enzyme Mechanism Investigation
- Researchers have utilized 3-trifluoromethylbenzyl methanesulfonate to probe the activity of specific enzymes by observing changes in reaction rates and product formation when introduced as a substrate or inhibitor.
Material Science
The compound is also applied in material science for producing specialty chemicals and materials, including polymers and surfactants. Its reactivity allows for modifications that enhance the properties of these materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Methyl Trifluoromethanesulfonate (Methyl Triflate)
- Structure : Methyl ester of trifluoromethanesulfonic acid (CF₃SO₃CH₃).
- Key Differences : Lacks the benzyl moiety and trifluoromethyl substitution on the aromatic ring.
- Reactivity : Highly electrophilic due to the strong electron-withdrawing CF₃ group, making it a potent methylating agent in SN2 reactions.
- Applications : Used in synthesizing methyl ethers and esters, particularly in carbohydrate and nucleotide chemistry.
(b) 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
- Structure : Aryl triflate with a trimethylsilyl (TMS) group at the 2-position of the benzene ring.
- Key Differences : Contains a TMS group instead of a trifluoromethyl group.
- Reactivity : Serves as a precursor for o-benzyne generation via desilylation and elimination. The TMS group stabilizes the intermediate, enabling regioselective cycloadditions.
- Applications : Critical in benzyne chemistry for synthesizing polyaromatic heterocycles.
(c) Methyl Methanesulfonate
- Structure : Simple alkyl sulfonate (CH₃SO₃CH₃).
- Key Differences : Lacks aromatic and fluorinated substituents.
- Reactivity : Moderate alkylating agent; induces DNA damage via methyl adduct formation. Its potency is lower compared to trifluoromethyl-substituted analogs.
- Toxicity: Causes alkylation of DNA bases, leading to genotoxic effects at higher concentrations (LOEL ~200 μM).
Physicochemical Properties
Preparation Methods
Reduction of 3-Trifluoromethylbenzyl Halides
3-Trifluoromethylbenzyl chloride or bromide undergoes nucleophilic substitution with sodium acetate in methanol under high-temperature and pressure conditions. For example, reacting 97 g of 3-trifluoromethylbenzyl chloride with sodium acetate in methanol at 160°C for 12 hours yields 86.5 g (98% yield) of 3-trifluoromethylbenzyl alcohol.
Hydrolysis of 3-Trifluoromethylbenzyl Esters
Hydrolysis of esters such as 3-trifluoromethylbenzyl acetate under basic conditions (e.g., NaOH or KOH) provides the alcohol. This method avoids harsh reducing agents but requires careful pH control to prevent over-hydrolysis.
Methanesulfonylation of 3-Trifluoromethylbenzyl Alcohol
The conversion of 3-trifluoromethylbenzyl alcohol to its methanesulfonate ester involves reaction with methanesulfonyl chloride (MsCl) in the presence of a base. Key methodologies include:
Standard Mesylation Protocol
Reagents :
-
3-Trifluoromethylbenzyl alcohol
-
Methanesulfonyl chloride (1.2–2.0 equivalents)
-
Triethylamine (Et₃N) or pyridine (1.5–3.0 equivalents)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
Optimized Conditions for Large-Scale Synthesis
-
Solvent : THF improves solubility and reaction homogeneity.
-
Base : Pyridine reduces side reactions compared to Et₃N.
-
Temperature : Maintaining 0–10°C minimizes thermal degradation.
Example :
Reacting 50 mmol of 3-trifluoromethylbenzyl alcohol with 60 mmol MsCl and 75 mmol pyridine in THF yields 93% product.
Comparative Analysis of Mesylation Methods
| Parameter | Standard Protocol | Large-Scale Protocol |
|---|---|---|
| Solvent | DCM | THF |
| Base | Et₃N | Pyridine |
| Temperature | 0–25°C | 0–10°C |
| Yield | 90–95% | 93–100% |
| Purity | ≥98% | ≥99% |
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
-
Deprotonation : The base abstracts the hydroxyl proton, forming an alkoxide intermediate.
-
Nucleophilic Substitution : The alkoxide attacks the electrophilic sulfur in MsCl, displacing chloride and forming the mesylate ester.
Side reactions, such as over-sulfonation or elimination, are mitigated by controlling stoichiometry and temperature.
Industrial Applications and Scalability
Industrial workflows emphasize cost efficiency and safety:
-
Catalyst-Free : Avoids metal contaminants.
-
Solvent Recovery : DCM and THF are distilled and reused.
-
Waste Management : Aqueous washes neutralize excess MsCl, generating non-hazardous byproducts.
Challenges and Solutions
Q & A
Q. What experimental protocols are recommended for the safe handling and storage of 3-trifluoromethylbenzyl methanesulfonate in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety protocols due to the compound’s flammability (H226) and skin corrosion risks (H314). Use OSHA-compliant protective equipment, including chemical safety goggles and nitrile gloves inspected prior to use . Store in tightly sealed containers away from ignition sources, with grounding to prevent electrostatic discharge . Emergency procedures require immediate medical consultation upon exposure, with contaminated gloves disposed of as hazardous waste .
Q. How can researchers optimize the synthesis yield of 3-trifluoromethylbenzyl methanesulfonate in multistep reactions?
- Methodological Answer : Key steps include controlling reaction temperature and stoichiometry during triflate group introduction. Evidence from analogous trifluoromethanesulfonate syntheses highlights the importance of optimizing the final step (e.g., using anhydrous conditions and catalysts like trimethylsilyl chloride) to mitigate yield losses . Characterization via GC-MS, H/C NMR, and HRMS ensures structural fidelity, with yields typically >80% except in final stages requiring further refinement .
Q. What analytical techniques are essential for characterizing 3-trifluoromethylbenzyl methanesulfonate and verifying its purity?
- Methodological Answer : Combine spectroscopic methods: H NMR (for aryl and methylene protons), F NMR (to confirm trifluoromethyl groups), and IR spectroscopy (for sulfonate ester C-O-S vibrations) . Chromatographic purity assessment via HPLC or GC-MS is critical, with logP values (~3.15) indicating hydrophobicity for solvent selection . HRMS provides exact mass confirmation, reducing ambiguity in structural assignments .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 3-trifluoromethylbenzyl methanesulfonate in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzyl carbon, facilitating oxidative addition with palladium catalysts. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation involves substituting the triflate group with aryl boronic acids under inert atmospheres, monitoring intermediates via P NMR for catalyst integrity .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions compared to non-fluorinated analogs?
- Methodological Answer : Conduct kinetic studies by exposing the compound to varying pH buffers. The trifluoromethyl group’s inductive effect reduces ester hydrolysis rates compared to methyl or hydrogen analogs. Monitor degradation via F NMR or LC-MS, noting half-life differences. For example, trifluoromethyl derivatives show 3–5× slower hydrolysis in basic media than non-fluorinated counterparts .
Q. What strategies mitigate genotoxic risks when using 3-trifluoromethylbenzyl methanesulfonate in cell-based assays?
- Methodological Answer : While not directly studied for this compound, structural analogs like ethyl methanesulfonate are known mutagens. Implement strict containment (e.g., fume hoods, negative-pressure systems) and use Ames tests with Salmonella typhimurium strains to assess mutagenicity . Decontaminate waste with 10% sodium hydroxide to hydrolyze sulfonate esters before disposal .
Data-Driven Research Challenges
Q. How can contradictions in reported reaction yields for trifluoromethanesulfonate intermediates be resolved?
- Methodological Answer : Systematic reproducibility studies are essential. Variables like trace moisture, catalyst lot variability, or oxygen presence in reactions can skew yields. Replicate conditions from literature (e.g., ) using rigorously dried solvents and argon purging. Publish negative results to clarify optimal parameters, emphasizing the need for detailed procedural transparency.
Q. What computational tools predict the solvolysis pathways of 3-trifluoromethylbenzyl methanesulfonate in polar aprotic solvents?
- Methodological Answer : Use molecular dynamics simulations (e.g., Gaussian or ORCA) to model solvent interactions. Compare activation energies for SN1 vs. SN2 mechanisms, leveraging the trifluoromethyl group’s steric and electronic effects. Validate with kinetic isotope effects or O labeling experiments to track sulfonate group behavior .
Experimental Design Considerations
Q. How should researchers design kinetic studies to compare triflate leaving-group efficiency in 3-trifluoromethylbenzyl derivatives?
- Methodological Answer : Employ competition experiments between triflate and tosylate derivatives under identical conditions. Use F NMR to quantify remaining substrate or GC-MS to track product ratios. Control for solvent polarity (e.g., DMSO vs. THF) and temperature, as triflates exhibit superior leaving-group ability in low-polarity media .
Q. What in situ monitoring techniques are effective for real-time analysis of 3-trifluoromethylbenzyl methanesulfonate in flow chemistry systems?
- Methodological Answer :
Implement inline IR or Raman spectroscopy to track reaction progress. Microfluidic systems with integrated sensors can monitor triflate consumption rates, enabling dynamic adjustment of residence times. Compare with offline LC-MS data to validate accuracy, particularly for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
